molecular formula C14H22ClNO3Si B8324330 2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate

2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate

Cat. No.: B8324330
M. Wt: 315.87 g/mol
InChI Key: MXONPYVPZLUMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a chlorinated phenyl group, a hydroxyethyl group, and a carbamic acid ester linked to a trimethylsilanyl group. Its distinct chemical properties make it a subject of interest in synthetic chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate typically involves multiple steps. One common approach starts with the chlorination of a phenyl derivative, followed by the introduction of a hydroxyethyl group through a nucleophilic substitution reaction. The final step involves the esterification of the carbamic acid with 2-trimethylsilanyl-ethyl alcohol under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology

In biological research, 2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate is used to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it a useful tool in biochemical assays.

Medicine

Pharmaceutical research explores this compound for its potential therapeutic properties. Its unique structure may offer advantages in drug design, particularly in targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the carbamic acid ester can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Similar in structure but lacks the chlorinated phenyl group and carbamic acid ester.

    (3-Chloropropyl)trimethoxysilane: Contains a chlorinated propyl group and trimethoxysilane, but differs in the overall structure.

    4,4’-Difluorobenzophenone: Features a difluorobenzophenone structure, differing significantly from the target compound.

Uniqueness

2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate stands out due to its combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring specific chemical properties.

Properties

Molecular Formula

C14H22ClNO3Si

Molecular Weight

315.87 g/mol

IUPAC Name

2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate

InChI

InChI=1S/C14H22ClNO3Si/c1-10(17)12-6-5-11(9-13(12)15)16-14(18)19-7-8-20(2,3)4/h5-6,9-10,17H,7-8H2,1-4H3,(H,16,18)

InChI Key

MXONPYVPZLUMER-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)NC(=O)OCC[Si](C)(C)C)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

(3-Chloro-4-vinyl-phenyl)-carbamic acid 2-trimethylsilanyl-ethyl ester (2.6 g) is added to a solution of mercuric acetate (3.48 g) in water (7 mL) and tetrahydrofuran (5.25 mL) and the mixture is stirred for approximately 15 hours. 3N Aqueous sodium hydroxide (8.7 mL) and a 0.5 M solution of sodium borohydride in 3N aqueous sodium hydroxide (8.7 mL) are then added and stirring is continued for 6 hours. The solution is then saturated with sodium chloride and extracted with ethyl acetate. These organic extracta are then washed with saturated aqueous sodium chloride and dried over anhydrous sodium sulfate. Following removal of the solvent under reduced pressure the residue is chromatographed over silica gel (20% ethyl acetate in hexanes is used as the eluant) to provide the desired product as a white solid.
Quantity
2.6 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric acetate
Quantity
3.48 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
5.25 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.7 mL
Type
solvent
Reaction Step Two
Quantity
8.7 mL
Type
solvent
Reaction Step Two

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